

The Discovery and Isolation of Elemental Bromine: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BROMINE**

Cat. No.: **B1232223**

[Get Quote](#)

Foreword: This document provides a detailed account of the historical discovery and initial isolation of elemental **bromine**. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational history of the halogen elements and early chemical methodologies. The discovery of **bromine** in the early 19th century was a significant event in the field of chemistry, filling a gap in the halogen family and providing a new element with unique properties for further study and application.

Introduction

Elemental **bromine** (Br), a member of the halogen group, was independently discovered by two chemists in the 1820s: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) At room temperature, **bromine** is a dense, reddish-brown liquid that readily volatilizes into a vapor with a strong, unpleasant odor, from which its name is derived (Greek: brómos, meaning "stench").[\[3\]](#)[\[5\]](#) The discovery was a testament to the burgeoning analytical techniques of the time and the careful investigation of natural brine sources.

The Discoverers and the Timeline

Carl Jacob Löwig, a German chemist, was the first to isolate **bromine** in 1825.[\[1\]](#)[\[2\]](#) He isolated the element from the mineral waters of his hometown, Bad Kreuznach.[\[1\]](#)[\[6\]](#) However, due to delays in his publication, French chemist Antoine Jérôme Balard is often credited with the discovery, as he published his findings first in 1826.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Balard, then a young pharmacist, isolated **bromine** from the residual brines (bitterns) of the salt marshes of Montpellier, which were used for the production of iodine from seaweed ash.[\[6\]](#)[\[10\]](#)

Justus von Liebig, a prominent German chemist of the era, had reportedly isolated **bromine** prior to Balard but misidentified it as iodine chloride.^[7] This highlights the analytical challenges of the time in distinguishing between the chemically similar halogens.

Quantitative Data from Early Discoveries

The initial characterization of **bromine** was qualitative for the most part. However, Antoine Balard did report some of the first measured physical properties of the newly discovered element. The following table summarizes the available quantitative data from these early investigations.

Property	Reported Value	Discoverer	Year
Specific Gravity	2.966	Antoine Jérôme Balard	1826
State at Room Temperature	Liquid	Antoine Jérôme Balard & Carl Jacob Löwig	1825-1826
Color	Reddish-brown	Antoine Jérôme Balard & Carl Jacob Löwig	1825-1826
Boiling Point	Not initially determined	-	-
Melting Point	Remains liquid at -18°C	Antoine Jérôme Balard	1826

Note: The initial quantitative data was limited. The values for boiling and melting points were more accurately determined in the years following the initial discovery.

Experimental Protocols

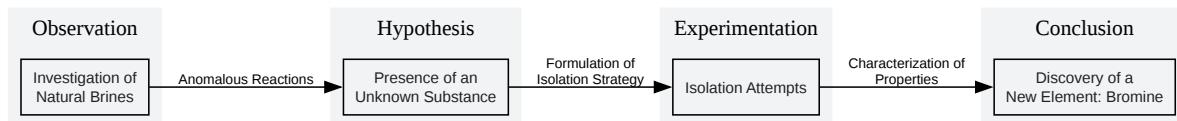
The methodologies employed by Löwig and Balard, while differing in their starting materials and specific separation techniques, shared the same core chemical principle: the oxidation of bromide ions to elemental **bromine** using chlorine.

Carl Jacob Löwig's Isolation Method (1825)

Löwig's procedure utilized the mineral-rich spring water of Bad Kreuznach.

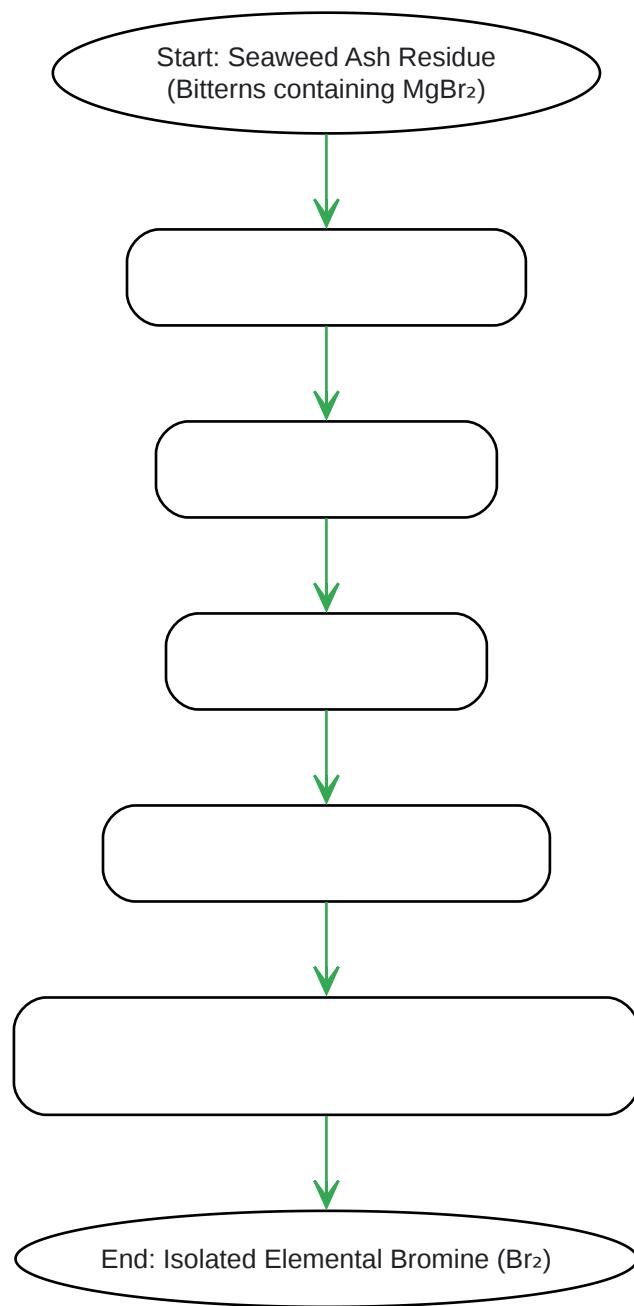
- Starting Material: Mineral water from a spring in Bad Kreuznach.
- Procedure:
 - The mineral water, containing dissolved bromide salts, was treated with a solution of chlorine. This oxidized the bromide ions to elemental **bromine**, resulting in a brown coloration of the solution. The reaction is as follows: $2\text{Br}^-(\text{aq}) + \text{Cl}_2(\text{aq}) \rightarrow \text{Br}_2(\text{aq}) + 2\text{Cl}^-(\text{aq})$
 - The resulting solution containing dissolved **bromine** was then extracted using diethyl ether. **Bromine** is more soluble in ether than in water, allowing it to be separated from the aqueous solution.
 - The ether layer, now colored brown by the dissolved **bromine**, was separated.
 - The diethyl ether was carefully evaporated, leaving behind a residue of reddish-brown liquid **bromine**.

Antoine Jérôme Balard's Isolation Method (1826)

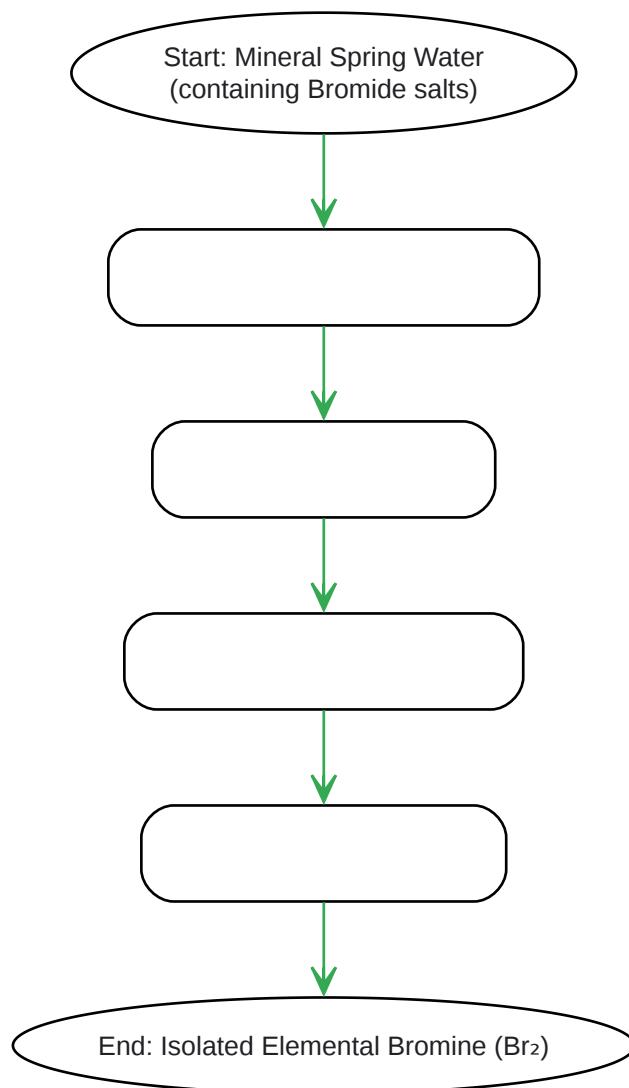

Balard's process began with the waste liquor from the production of salt and iodine from seaweed.

- Starting Material: Residues (bitters) from the manufacture of sea salt, which contained magnesium bromide from the ash of seaweed.[\[10\]](#)[\[11\]](#)
- Procedure:
 - The bitters were saturated with chlorine gas or chlorine water. This oxidized the magnesium bromide to elemental **bromine**.
 - The solution was then distilled. The volatile **bromine** vaporized along with water.

- To further purify the **bromine**, the distillate was treated with manganese dioxide and sulfuric acid, a method similar to that used for the preparation of chlorine. This step would have oxidized any remaining bromide ions to **bromine**.
- The red vapors of **bromine** were then condensed to yield a dark, dense liquid.[\[3\]](#)


Visualizing the Discovery

The following diagrams illustrate the logical workflow of the discovery process and the experimental procedures used by Balard and Löwig.


[Click to download full resolution via product page](#)

Logical progression of the discovery of **bromine**.

[Click to download full resolution via product page](#)

Experimental workflow for Balard's isolation of **bromine**.

[Click to download full resolution via product page](#)

Experimental workflow for Löwig's isolation of **bromine**.

Conclusion

The independent discoveries of **bromine** by Carl Jacob Löwig and Antoine Jérôme Balard were significant milestones in the history of chemistry. Their work not only introduced a new element to the scientific community but also demonstrated the power of systematic chemical analysis in uncovering the composition of the natural world. The fundamental principles of their isolation methods, particularly the oxidation of bromide by chlorine, remain central to the modern industrial production of **bromine**. This historical account serves as a foundation for understanding the chemistry of halogens and the evolution of experimental techniques in elemental discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carl Jacob Löwig - Wikipedia [en.wikipedia.org]
- 2. Carl Jacob Löwig Facts for Kids [kids.kiddle.co]
- 3. History - BSEF [bsef.com]
- 4. bsef.com [bsef.com]
- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. sharpgiving.com [sharpgiving.com]
- 7. britannica.com [britannica.com]
- 8. Discovery and Obtainment - Bromine [bromine2015.weebly.com]
- 9. On This Day – Jul 03 : Discovery of bromine | Resource | RSC Education [edu.rsc.org]
- 10. Bromine - Wikipedia [en.wikipedia.org]
- 11. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of Elemental Bromine: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232223#historical-discovery-and-isolation-of-elemental-bromine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com